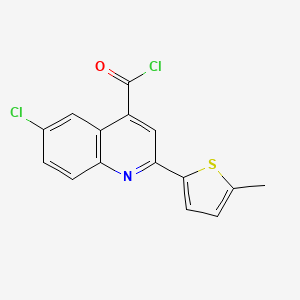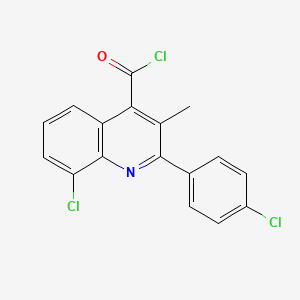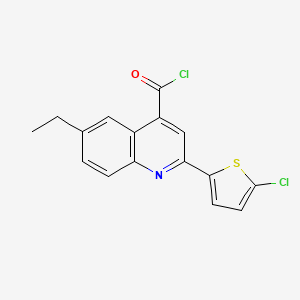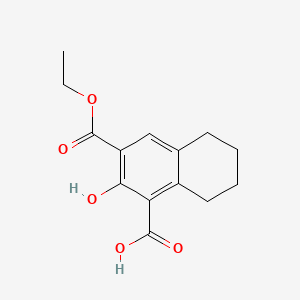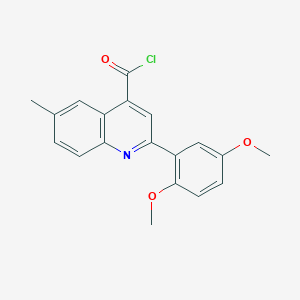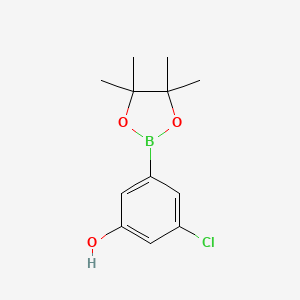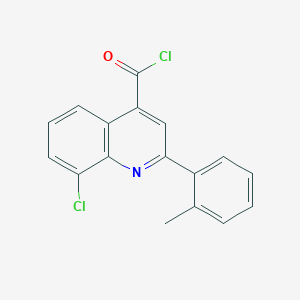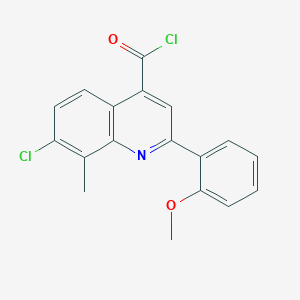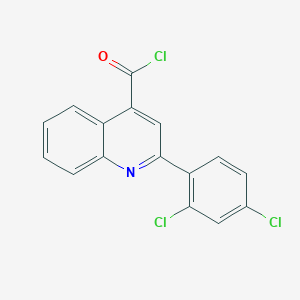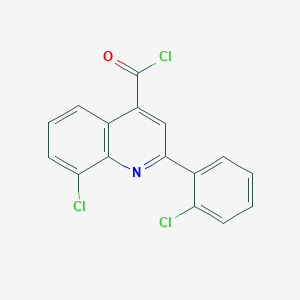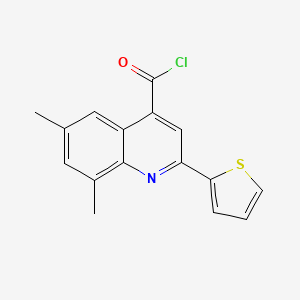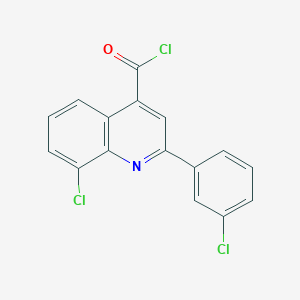
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride
説明
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine. This compound is characterized by the presence of chlorine atoms at the 8th and 3rd positions of the quinoline ring system, as well as a carbonyl chloride group at the 4th position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloroquinoline as the starting material.
Substitution Reactions: The 2-chloroquinoline undergoes a substitution reaction with 3-chlorophenylboronic acid to introduce the 3-chlorophenyl group at the 2nd position.
Oxidation: The resulting compound is then oxidized to introduce the carbonyl chloride group at the 4th position.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the desired product is formed.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carbonyl chloride group to other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Quinoline-4-carboxylic acid hydrazides or amines.
Substitution Products: Substituted quinolines with different functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry and materials science. Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are studied for their potential therapeutic applications in treating various diseases. Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to biological effects. The exact mechanism would need to be determined through experimental studies.
類似化合物との比較
2-Chloroquinoline: Similar structure but lacks the 3-chlorophenyl group.
3-Chlorophenylquinoline: Similar structure but lacks the carbonyl chloride group.
Quinoline-4-carbonyl chloride: Similar structure but lacks the chlorine atoms at the 8th and 3rd positions.
Uniqueness: The presence of both chlorine atoms and the carbonyl chloride group makes 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride unique among quinoline derivatives, potentially leading to distinct chemical and biological properties.
特性
IUPAC Name |
8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVPCHNRJOZINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


